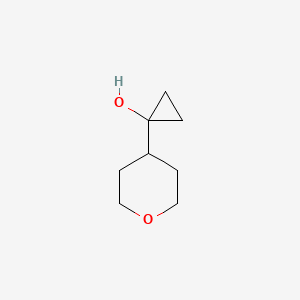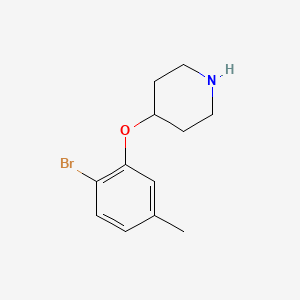
4-(2-Bromo-5-methylphenoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-5-methylphenoxy)piperidine is an organic compound with the molecular formula C12H16BrNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a brominated phenoxy group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-methylphenoxy)piperidine typically involves the reaction of 2-bromo-5-methylphenol with piperidine under specific conditions. The process can be summarized as follows:
Starting Materials: 2-bromo-5-methylphenol and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Procedure: The 2-bromo-5-methylphenol is dissolved in DMF, and piperidine is added along with potassium carbonate. The mixture is heated to around 100°C for several hours. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .
化学反応の分析
Types of Reactions: 4-(2-Bromo-5-methylphenoxy)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include azides, thiols, and other substituted derivatives.
Oxidation and Reduction: Products include quinones and hydroquinones.
Coupling Reactions: Products include biaryl compounds.
科学的研究の応用
4-(2-Bromo-5-methylphenoxy)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-(2-Bromo-5-methylphenoxy)piperidine is primarily related to its interaction with biological targets, such as receptors or enzymes. The brominated phenoxy group can interact with specific binding sites, while the piperidine moiety can modulate the compound’s overall binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
4-(2-Chloro-5-methylphenoxy)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoro-5-methylphenoxy)piperidine: Contains a fluorine atom instead of bromine.
4-(2-Iodo-5-methylphenoxy)piperidine: Contains an iodine atom instead of bromine.
Uniqueness: 4-(2-Bromo-5-methylphenoxy)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s overall properties, making it distinct from its chloro, fluoro, and iodo analogs .
特性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
4-(2-bromo-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChIキー |
ZGDPYCHRAQRCFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Br)OC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


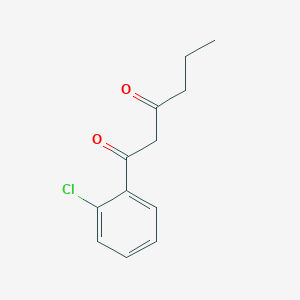


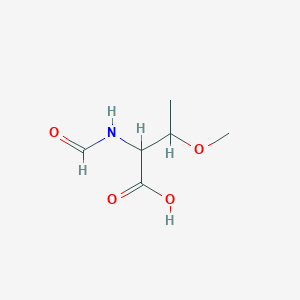
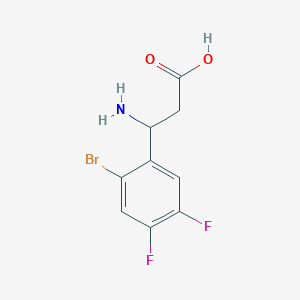
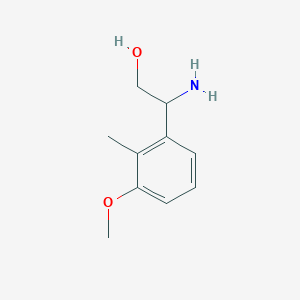
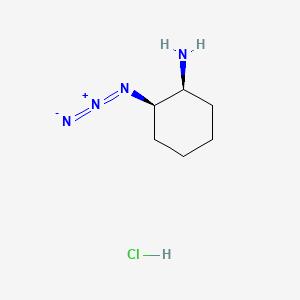
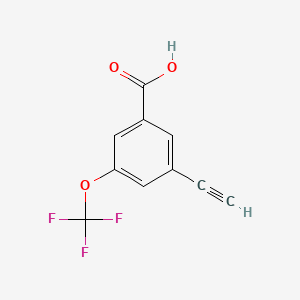

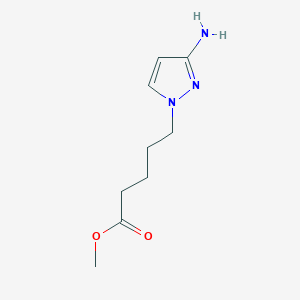
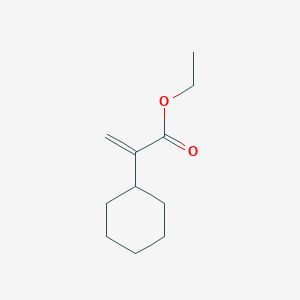

![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
